2-[(methylamino)methylene]-1H-indene-1,3(2H)-dione
CAS No.: 38301-04-1
Cat. No.: VC15613233
Molecular Formula: C11H9NO2
Molecular Weight: 187.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38301-04-1 |
|---|---|
| Molecular Formula | C11H9NO2 |
| Molecular Weight | 187.19 g/mol |
| IUPAC Name | 3-hydroxy-2-(methyliminomethyl)inden-1-one |
| Standard InChI | InChI=1S/C11H9NO2/c1-12-6-9-10(13)7-4-2-3-5-8(7)11(9)14/h2-6,13H,1H3 |
| Standard InChI Key | BCXATVHLOPBFLK-UHFFFAOYSA-N |
| Canonical SMILES | CN=CC1=C(C2=CC=CC=C2C1=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-[(Methylamino)methylene]-1H-indene-1,3(2H)-dione (C₁₁H₉NO₂) features a planar indene-1,3-dione core substituted at the 2-position by a methylamino-methylidene group. The indene scaffold consists of a fused bicyclic system with conjugated carbonyl groups at positions 1 and 3, which confer significant electron-withdrawing character. The methylamino group (-NHCH₃) introduces a primary amine functionality, distinguishing it from the dimethylamino (tertiary amine) and diphenylamino (bulky aryl-substituted) analogs .
Table 1: Comparative Molecular Properties of Indene-1,3-dione Derivatives
The methylamino group’s electron-donating nature slightly destabilizes the conjugated system compared to the dimethylamino variant, potentially altering redox properties and intermolecular interactions.
Synthesis and Optimization Strategies
Proposed Synthetic Routes
While no direct synthesis of 2-[(methylamino)methylene]-1H-indene-1,3(2H)-dione has been documented, analogous methods for its dimethylamino counterpart provide a foundational framework:
Hypothetical Pathway
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Substrate Preparation: Begin with 1H-indene-1,3(2H)-dione (CAS 606-23-5), a commercially available precursor.
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Methylene Introduction: React with methylamine (CH₃NH₂) in the presence of a coupling agent such as N,N-dimethylformamide dimethyl acetal (DMF-DMA). This step likely proceeds via a nucleophilic addition-elimination mechanism, forming the methylamino-methylidene bridge.
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Purification: Isolate the product via column chromatography or recrystallization, given the polar nature of the primary amine group.
Critical Reaction Parameters:
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Temperature: 80–100°C (optimized to prevent decomposition of methylamine).
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Solvent: Polar aprotic solvents (e.g., DMF, DMSO) to enhance amine reactivity.
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Catalyst: Acidic or basic conditions may accelerate imine formation, though excess base could deprotonate the amine.
Reactivity and Derivative Formation
Cycloaddition and Condensation Reactions
The methylamino-methylidene moiety is poised to participate in cyclization reactions analogous to those observed in dimethylamino derivatives:
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Hydrazine Cyclocondensation:
Reaction with hydrazine (NH₂NH₂) yields pyrazole-fused indene derivatives. The primary amine may facilitate intramolecular hydrogen bonding, influencing regioselectivity: -
Hydroxylamine Adducts:
Treatment with hydroxylamine (NH₂OH) generates isoxazole rings, with the methylamino group potentially stabilizing transition states through hydrogen bonding.
Electrophilic Substitution
The electron-rich indene core undergoes electrophilic aromatic substitution (EAS) at the 4- and 7-positions. Nitration or sulfonation reactions could introduce additional functional groups, modulating solubility and bioactivity.
Biological Activity and Mechanistic Insights
Hypothetical Targets:
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COX-2 Inhibition: The indene core mimics arachidonic acid’s planar structure, while the methylamino group coordinates with Arg120 or Tyr355 residues.
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Antimicrobial Activity: Preliminary studies on nitrophenyl-indene diones (e.g., CAS 15875-60-2) suggest broad-spectrum activity, though methylamino variants may offer improved pharmacokinetics.
Comparative Analysis with Structural Analogs
Solubility and Bioavailability
The methylamino derivative’s lower molecular weight (191.20 g/mol) and polar amine group predict enhanced aqueous solubility relative to diphenylamino (325.40 g/mol) and nitro-substituted (279.25 g/mol) analogs. This property could translate to superior oral bioavailability in therapeutic applications.
Electronic Effects on Reactivity
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Dimethylamino Analog: Strong electron donation via -N(CH₃)₂ stabilizes radical intermediates, favoring polymerization or oxidative reactions.
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Methylamino Derivative: Moderate electron donation and hydrogen-bonding capacity may redirect reactivity toward nucleophilic pathways or supramolecular assembly.
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